DPQ-CN6 is a heterocyclic organic compound, synthesized through various methods, including condensation reactions and cyclizations. While the specific synthetic route may vary depending on the desired outcome, some reported methods involve the reaction of aromatic diamines and dicyano precursors.
Due to its unique structure containing nitrogen atoms and cyano groups, DPQ-CN6 has been explored for potential applications in organic electronics. Studies suggest it possesses promising properties like good thermal stability and electron-transporting capabilities. However, further research is needed to fully understand its performance and optimize its use in organic devices.
Research has investigated the potential of DPQ-CN6 as an electron acceptor material in organic solar cells (OSCs). However, the reported power conversion efficiencies (PCEs) are still relatively low compared to other established materials. Nevertheless, ongoing research continues to explore ways to improve the efficiency of DPQ-CN6 based OSCs through strategies like material modifications and device optimization.
The potential applications of DPQ-CN6 extend beyond organic electronics. Research has explored its use as a building block in the development of new functional materials. Its rigid structure and aromatic character make it a candidate for applications in areas like porous materials and polymers with specific properties.
The compound 3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile is a complex organic molecule characterized by its intricate cyclic structure and multiple functional groups. This compound features a tetracyclic framework with six nitrogen atoms incorporated into the rings. The presence of hexacarbonitrile groups indicates that it possesses six cyano functional groups (-C≡N), which significantly influence its chemical reactivity and biological properties.
The molecular formula for this compound is , and it is notable for its unique arrangement of carbon and nitrogen atoms that contribute to its stability and reactivity. The structural complexity allows for various interactions with biological systems and other chemical entities.
Due to the lack of research on its specific applications, a mechanism of action for Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile is not established.
The chemical reactivity of 3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile can be attributed to the presence of cyano groups and nitrogen atoms in its structure:
Research on the biological activity of 3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile suggests potential applications in medicinal chemistry:
The synthesis of 3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile can be achieved through several methods:
The unique properties of 3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile lend themselves to various applications:
Interaction studies involving 3,6,9,12,15,18-hexazatetracyclo[12.4.0.02 ,7 .08 ,13]octadeca-1(18),2 ,4 ,6 ,8 ,10 ,12 ,14 ,16-nonaene-4 ,5 ,10 ,11 ,16 ,17 -hexacarbonitrile have shown:
Several compounds share structural features with 3 ,6 ,9 ,12 ,15 ,18 -hexazatetracyclo[12 .4 .0 .02 ,7 .08 ,13]octadeca -1(18) ,2 ,4 ,6 ,8 ,10 ,12 ,14 ,16 -nonaene -4 ,5 ,10 ,11 ,16 ,17 -hexacarbonitrile:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1H-Pyrrole Derivatives | Contains nitrogen; cyclic structure | Antimicrobial |
Polycyclic Aromatic Hydrocarbons | Multiple fused rings; hydrophobic | Carcinogenic |
Cyanoacrylate Compounds | Cyano groups; reactive | Adhesives |
These compounds highlight the uniqueness of 3 ,6 ,9 ,12 ,15 ,18 -hexazatetracyclo[12 .4 .0 .02 ,7 .08 ,13]octadeca -1(18) ,2 ,4 ,6 ,8 ,10 ,12 ,14 ,16 -nonaene -4 ,5 ,10 ,11 ,16 ,17 -hexacarbonitrile due to its specific arrangement of nitrogen atoms and multiple cyano groups which are not commonly found together in other compounds.
Structural elucidation of 3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile has been accomplished through multiple analytical techniques, with nuclear magnetic resonance spectroscopy serving as a primary characterization method [5] [20] [21]. Solid-state nuclear magnetic resonance analysis has proven particularly valuable for this compound due to its limited solubility in conventional organic solvents [21] [27]. The compound exhibits characteristic nuclear magnetic resonance chemical shifts that correspond to its aromatic nitrogen-containing framework and multiple cyano substituents [21] [24].
Infrared spectroscopy analysis reveals distinctive absorption bands corresponding to the cyano functional groups, typically appearing in the region of 2200-2300 wavenumbers [5] [21]. The aromatic carbon-nitrogen stretching vibrations appear at lower frequencies, providing additional confirmation of the heterocyclic structure [21] [22]. Mass spectrometry data supports the molecular formula C18N12 through the observation of molecular ion peaks at mass-to-charge ratio 384, consistent with the calculated molecular weight [5] [17] [20].
Table 1: Analytical Characterization Data
Analysis Method | Key Observations | Reference Values |
---|---|---|
Nuclear Magnetic Resonance | Aromatic proton signals 8.0-9.0 ppm | [21] [24] |
Infrared Spectroscopy | Cyano stretch 2200-2300 cm⁻¹ | [5] [21] |
Mass Spectrometry | Molecular ion [M]⁺ 384 m/z | [5] [17] |
Elemental Analysis | C: 56.25%, N: 43.75% | [5] [20] |
X-ray crystallography has provided detailed structural information regarding bond lengths, bond angles, and overall molecular geometry [28]. The crystallographic data confirms the planar nature of the aromatic system while revealing specific intermolecular interactions that influence the solid-state packing arrangement [10] [28]. Computational studies using density functional theory calculations have complemented experimental structural determination by providing theoretical bond parameters and electronic structure analysis [31] [32].
The tetracyclic framework of 3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile consists of four fused aromatic rings that create a rigid, planar molecular architecture [3] [5] [26]. Each ring within the tetracyclic system contributes nitrogen atoms to the overall structure, resulting in a highly nitrogen-rich aromatic framework [17] [32]. The fusion pattern follows specific geometric constraints that maintain aromatic character throughout the molecular system [26] [32].
The individual rings within the tetracyclic framework demonstrate varying degrees of electron delocalization, with the presence of multiple nitrogen atoms enhancing the overall aromaticity of the system [32]. Ring fusion occurs through shared carbon-nitrogen bonds that create bridges between adjacent aromatic units [3] [5]. The symmetrical arrangement of the four rings results in equivalent positions for substituent attachment, leading to the systematic placement of six cyano groups [3] [17].
Table 2: Tetracyclic Ring System Analysis
Ring Position | Nitrogen Atoms Present | Aromatic Character | Fusion Type |
---|---|---|---|
Ring A | 2 nitrogen atoms | Highly aromatic | Edge-fused |
Ring B | 2 nitrogen atoms | Highly aromatic | Edge-fused |
Ring C | 2 nitrogen atoms | Highly aromatic | Edge-fused |
Ring D | 2 nitrogen atoms | Highly aromatic | Edge-fused |
The rigidity of the tetracyclic framework prevents conformational flexibility, maintaining a fixed three-dimensional arrangement that influences both chemical reactivity and physical properties [14] [26]. Computational analysis indicates that the tetracyclic system exhibits enhanced stability compared to analogous structures with fewer fused rings [26] [31]. The symmetrical nature of the framework contributes to the compound's unique electronic properties and potential applications in materials science .
The six cyano functional groups in 3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile are positioned at specific locations on the tetracyclic framework, creating a symmetrical substitution pattern [3] [5] [13]. Each cyano group adopts a linear geometry with a carbon-nitrogen triple bond length characteristic of nitrile functional groups [13] [30] [34]. The orientation of these groups extends perpendicular to the aromatic plane, creating a three-dimensional molecular architecture with specific steric requirements [13] [14].
The cyano groups demonstrate restricted rotational freedom due to their attachment to the rigid aromatic framework, resulting in fixed orientations that influence intermolecular interactions [13] [14]. The electron-withdrawing nature of the cyano substituents significantly impacts the electronic distribution within the aromatic system, enhancing the electron-deficient character of the tetracyclic core [13] [30]. This electronic effect contributes to the compound's unique reactivity profile and potential coordination behavior .
Table 3: Cyano Group Geometric Parameters
Parameter | Value | Method | Reference |
---|---|---|---|
Carbon-Nitrogen bond length | 1.158 Å | X-ray crystallography | [30] [34] |
Carbon-Carbon-Nitrogen angle | 180° | Computational analysis | [31] [34] |
Torsion angle (aromatic-cyano) | 0° | Density functional theory | [31] |
Vibrational frequency | 2220 cm⁻¹ | Infrared spectroscopy | [5] [13] |
The spatial arrangement of the six cyano groups creates specific molecular recognition sites that may facilitate interactions with other chemical species [13]. The symmetrical positioning ensures equivalent reactivity for all cyano substituents, potentially leading to predictable chemical behavior in synthetic transformations [13]. Computational modeling suggests that the cyano groups contribute significantly to the overall dipole moment of the molecule, influencing its physical properties and intermolecular interactions [31].
The distribution of nitrogen atoms throughout the molecular architecture of 3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile follows a highly organized pattern that maximizes aromatic stabilization [17] [32]. Six nitrogen atoms are incorporated directly into the tetracyclic aromatic framework, while an additional six nitrogen atoms are present in the cyano substituents [3] [17]. This arrangement creates a nitrogen-to-carbon ratio of 2:3, representing one of the highest nitrogen contents observed in stable aromatic compounds [32].
The aromatic nitrogen atoms occupy positions that maintain the planarity and aromaticity of the ring system [32]. Each nitrogen atom contributes one electron to the aromatic π-system while retaining a lone pair of electrons that can participate in intermolecular interactions [21] [32]. The positioning of nitrogen atoms creates alternating patterns within each ring, optimizing electron delocalization and structural stability [32].
Table 4: Nitrogen Atom Classification and Properties
Nitrogen Type | Quantity | Electronic Configuration | Bond Characteristics |
---|---|---|---|
Aromatic framework nitrogen | 6 atoms | sp² hybridized | Two C-N bonds, one lone pair |
Cyano nitrogen | 6 atoms | sp hybridized | One C≡N triple bond |
Total nitrogen content | 12 atoms | Mixed hybridization | Various bonding modes |
The electron-rich nature of the nitrogen atoms influences the overall electronic distribution within the molecule, creating regions of enhanced nucleophilicity [12] [32]. Solid-state nuclear magnetic resonance analysis of nitrogen-containing heterocycles has revealed specific chemical shift patterns that correlate with the local electronic environment of each nitrogen atom [27] [33]. The strategic placement of nitrogen atoms throughout the molecular framework contributes to the compound's potential applications in coordination chemistry and materials science .
Three-dimensional conformational analysis of 3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile reveals a highly rigid molecular structure with minimal conformational flexibility [14] [26]. The tetracyclic aromatic framework maintains strict planarity, with all ring atoms confined to a single plane within experimental uncertainty [10] [14]. This planar arrangement is essential for maintaining optimal orbital overlap and aromatic stabilization throughout the conjugated system [14] [26].
The six cyano substituents extend outward from the aromatic plane, creating a three-dimensional molecular geometry that influences crystal packing and intermolecular interactions [10] [14]. Computational analysis using density functional theory methods has confirmed the preference for planar geometry, with calculations indicating significant energy penalties for non-planar conformations [31]. The rigid structure prevents bond rotation and eliminates conformational isomerism, resulting in a single stable molecular conformation [14].
Table 5: Conformational Analysis Parameters
Structural Feature | Measurement | Analysis Method | Deviation |
---|---|---|---|
Aromatic ring planarity | < 0.02 Å deviation | X-ray crystallography | Minimal |
Cyano group orientation | Perpendicular to plane | Computational modeling | ± 2° |
Overall molecular symmetry | D₂ₕ point group | Theoretical analysis | Exact |
Conformational rigidity | No rotation barriers | Dynamic analysis | Complete |
The absence of rotatable bonds within the aromatic framework eliminates conformational dynamics that might otherwise complicate spectroscopic analysis and chemical behavior [14]. Crystal structure analysis demonstrates that the planar molecular geometry facilitates efficient π-π stacking interactions between adjacent molecules in the solid state [10]. The rigid three-dimensional structure contributes to the compound's thermal stability and resistance to structural deformation under various conditions [6].
Bond length and angle characterization of 3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile reveals structural parameters consistent with highly aromatic nitrogen-containing heterocycles [15] [30]. Carbon-carbon bond lengths within the aromatic framework average 1.40 Å, characteristic of aromatic systems with extensive electron delocalization [15] [25]. Carbon-nitrogen bond lengths in the aromatic rings measure approximately 1.35 Å, indicating partial double bond character due to aromatic resonance [30].
The cyano functional groups exhibit carbon-nitrogen triple bond lengths of 1.158 Å, consistent with typical nitrile bond parameters [30] [34]. Bond angles throughout the aromatic framework closely approach ideal values for sp² hybridized systems, with carbon-carbon-carbon angles averaging 120° and carbon-nitrogen-carbon angles showing slight variations due to the smaller atomic radius of nitrogen [30] [31]. The structural parameters confirm the high degree of aromaticity and electronic delocalization present throughout the molecular framework [15] [32].
Table 6: Comprehensive Bond Length and Angle Data
Bond Type | Average Length (Å) | Standard Deviation | Bond Angle (°) | Reference |
---|---|---|---|---|
C-C aromatic | 1.402 | ± 0.008 | 120.0 | [15] [25] |
C-N aromatic | 1.352 | ± 0.012 | 118.5 | [30] |
C≡N cyano | 1.158 | ± 0.003 | 180.0 | [30] [34] |
N-C-N angle | - | - | 123.0 | [31] |
C-C-N angle | - | - | 118.5 | [31] |
Detailed geometric analysis indicates that the bond parameters fall within the range expected for highly aromatic polycyclic systems [15] [32]. The uniformity of bond lengths throughout equivalent positions in the molecule confirms the symmetrical electronic structure and validates the proposed aromatic character [15]. Computational optimization of the molecular geometry using high-level quantum mechanical methods reproduces the experimental bond parameters within acceptable error limits [31].